molecular formula C18H23N5O2 B5687765 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5687765
M. Wt: 341.4 g/mol
InChI Key: ORUZHWCJDCZNNL-UHFFFAOYSA-N
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Description

7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BI-1, is a small molecule that has been extensively studied for its potential therapeutic applications. BI-1 is a purine derivative that belongs to the xanthine family of compounds. It has been shown to have a broad range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act by modulating the activity of various cellular signaling pathways. One of the main targets of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is the endoplasmic reticulum (ER) stress response pathway, which plays a critical role in maintaining cellular homeostasis. 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to regulate ER calcium homeostasis, which is essential for the proper functioning of the ER stress response pathway. In addition, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to modulate the activity of various ion channels and transporters, which play a critical role in cellular signaling and communication.
Biochemical and Physiological Effects:
7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a broad range of biochemical and physiological effects. In cancer cells, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the breakdown of cellular components. In addition, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of various oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway. In neurology, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce oxidative stress and inflammation in the brain, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its broad range of biological activities. 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a versatile tool for studying various cellular processes. In addition, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one of the main limitations of using 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of more efficient synthesis methods for 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which could lead to increased availability and lower costs. Another area of research is the identification of the exact mechanism of action of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which could lead to the development of more targeted therapies. In addition, there is a need for more in vivo studies to evaluate the safety and efficacy of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in animal models and humans. Finally, there is a need for more clinical trials to evaluate the potential therapeutic applications of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in various fields of medicine.

Synthesis Methods

The synthesis of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-(isobutylamino)-1,3-dimethylxanthine with benzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of the intermediate 7-benzyl-8-(isobutylamino)-1,3-dimethylxanthine, which is then oxidized to 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.

Scientific Research Applications

7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. In neurology, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in treating cardiovascular diseases, diabetes, and other metabolic disorders.

properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12(2)10-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUZHWCJDCZNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione

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